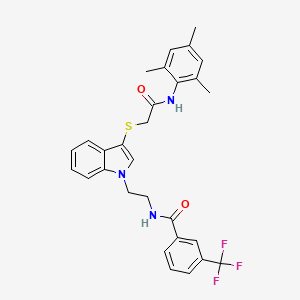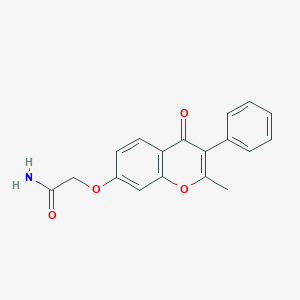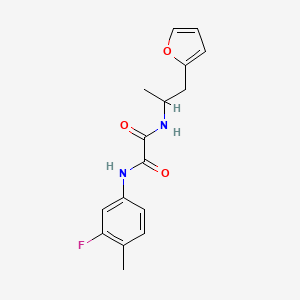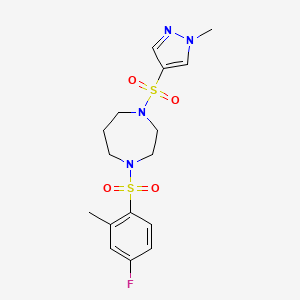
5-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include functional group transformations and the formation of new carbon-carbon bonds. The first paper discusses the synthesis of a photochromic spiro[indoline-2,2'-[2H]pyrano[3,2-b]pyridinium] iodide, which shares the indoline moiety with our compound of interest . The synthesis of such compounds typically requires careful selection of starting materials and reaction conditions to ensure the correct assembly of the molecular framework.
Molecular Structure Analysis
The molecular structure of organic compounds can be determined using techniques such as X-ray diffraction analysis, as mentioned in the first paper . This technique allows for the visualization of the three-dimensional arrangement of atoms within a crystal, providing valuable information about the stereochemistry and conformation of the molecule. The indoline moiety, which is present in both the compound discussed in the first paper and the compound of interest, can influence the overall molecular geometry and, consequently, the chemical reactivity and physical properties of the molecule.
Chemical Reactions Analysis
The reactivity of a compound is heavily influenced by its molecular structure. The presence of functional groups such as carbonyl and pyridinone in the compound of interest suggests that it may undergo reactions typical of these functionalities, including nucleophilic addition or substitution reactions. The first paper indicates that the substitution of a substituent in the indoline fragment can lead to significant changes in the chemical behavior of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of a trifluoromethyl group, as in the compound of interest, can impart unique properties such as increased lipophilicity and chemical stability. The first paper's discussion of photochromic transformations suggests that the compound may exhibit changes in its physical properties upon exposure to light, depending on the specific substituents and their arrangement within the molecule . The second paper provides insights into the electronic features of a related compound, which may suggest that our compound of interest could also exhibit interesting electronic properties such as polarization in the ground state and stabilization of the excited state under certain conditions .
科学的研究の応用
Structural Analysis and Molecular Interactions
- Indoline Ring System Structure: Research involving similar compounds, such as 4′-Methyl-1H-14′,19′-dioxa-4′-azaspiro[indole-3,5′-tetracyclo[18.4.0.02,6.08,13]tetracosane]-1′(24′),8′,10′,12′,20′,22′-hexaene-2,7′(3H)-dione, reveals insights into the structural characteristics of the indoline ring system. These compounds exhibit a planar structure with specific deviations and angles, contributing to understanding the structural dynamics of similar molecules (Narayanan et al., 2012).
Crystallographic Studies and Hydrogen Bonding
- Hydrogen Bonding Networks: The study of 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide demonstrates the role of hydrogen bonding in crystal formation. These interactions are critical in understanding the molecular assembly and stability of related compounds (Akkurt et al., 2012).
Chemical Synthesis and Reactions
- Synthesis of Indoline Derivatives: Research on 1-Trifluoromethylvinyl Compounds like A New Class of Substrates for the Nucleophilic 5-endo-trig Cyclization illustrates methods for synthesizing indoline and pyrrolidine derivatives. These methods provide pathways for creating molecules with fluorinated one-carbon units, relevant to the synthesis of similar compounds (Ichikawa et al., 2004).
Application in Medicinal Chemistry
- Prolyl Endopeptidase Inhibitors: Studies on compounds like benzyl 2-[2-(2-thiazoloyl)pyrrolidinoyl]indoline-1-carboxylate contribute to the development of prolyl endopeptidase inhibitors. This research is vital in medicinal chemistry for designing new therapeutic agents (Tsutsumi et al., 1995).
Catalysis and Organic Synthesis
- Catalytic Applications: Research on palladacycles, as seen in Palladacycles having normal and spiro chelate rings designed from bi- and tridentate ligands with an indole core, indicates potential applications in catalysis. These studies aid in understanding the catalytic properties of similar molecules (Singh et al., 2017).
Fluorinated Compounds and Drug Development
- Fluorinated Compound Synthesis: The creation of fluorinated indolines, as explored in Anionic-anionic asymmetric tandem reactions: one-pot synthesis of optically pure fluorinated indolines, is crucial in drug development, given the significance of fluorinated fragments in pharmaceuticals (García Ruano et al., 2008).
特性
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O2/c23-22(24,25)18-6-3-4-15(12-18)13-26-14-17(8-9-20(26)28)21(29)27-11-10-16-5-1-2-7-19(16)27/h1-9,12,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGNWXRFNCCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3003992.png)



![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide](/img/structure/B3003998.png)
![6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3004000.png)


![3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004004.png)
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3004006.png)
![7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004007.png)

![1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3004011.png)